2-Bromobenzo[d]thiazol-5-amine 2-Bromobenzo[d]thiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443939
InChI: InChI=1S/C7H5BrN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
SMILES: C1=CC2=C(C=C1N)N=C(S2)Br
Molecular Formula: C7H5BrN2S
Molecular Weight: 229.10 g/mol

2-Bromobenzo[d]thiazol-5-amine

CAS No.:

Cat. No.: VC13443939

Molecular Formula: C7H5BrN2S

Molecular Weight: 229.10 g/mol

* For research use only. Not for human or veterinary use.

2-Bromobenzo[d]thiazol-5-amine -

Specification

Molecular Formula C7H5BrN2S
Molecular Weight 229.10 g/mol
IUPAC Name 2-bromo-1,3-benzothiazol-5-amine
Standard InChI InChI=1S/C7H5BrN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2
Standard InChI Key AVYQXBSPQNKBLU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)N=C(S2)Br
Canonical SMILES C1=CC2=C(C=C1N)N=C(S2)Br

Introduction

Chemical Identity and Structural Features

2-Bromobenzo[d]thiazol-5-amine (C7_7H5_5BrN2_2S) belongs to the benzothiazole family, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole moiety. The bromine substituent at position 2 and the amine group at position 5 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC7_7H5_5BrN2_2S
Molecular Weight245.09 g/mol
Exact Mass243.93 g/mol
LogP (Partition Coefficient)3.26 (predicted)
Topological Polar Surface Area79.7 Ų

The bromine atom enhances electrophilic substitution reactivity, while the amine group facilitates participation in condensation and cyclization reactions .

Synthetic Methodologies

Halogenation of 2-Aminobenzothiazoles

A common route involves the bromination of 2-aminobenzothiazole derivatives. Kamali (2016) demonstrated that treating 2-aminothiazoles with bromine (Br2_2) in dimethylformamide (DMF) at room temperature yields 2-amino-5-bromothiazoles via an addition-elimination mechanism . For 2-bromobenzo[d]thiazol-5-amine, this method can be adapted by brominating 5-aminobenzo[d]thiazole under controlled conditions.

Representative Procedure

  • Dissolve 5-aminobenzo[d]thiazole (2 mmol) and bromine (2 mmol) in DMF (10 mL).

  • Stir at room temperature for 3 hours.

  • Quench with ice water and purify via recrystallization (DMF/H2_2O).

This method achieves moderate yields (~50–60%) and requires careful handling of bromine due to its corrosive nature .

Copper-Mediated Bromination

Alternative approaches employ CuBr2_2 as a brominating agent. In acetonitrile at 60°C, CuBr2_2 facilitates regioselective bromination at position 2, avoiding over-halogenation. This method is advantageous for scalability and reduced toxicity .

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of approximately 419°C at 760 mmHg, extrapolated from structurally similar oxides . Its melting point remains undocumented but is predicted to exceed 200°C based on benzothiazole analogs.

Solubility and Reactivity

2-Bromobenzo[d]thiazol-5-amine is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). The electron-withdrawing bromine atom deactivates the thiazole ring, directing electrophilic attacks to the para-position relative to the amine group .

Applications in Heterocyclic Synthesis

Multicomponent Reactions (MCRs)

Recent advances highlight its utility in MCRs for constructing polycyclic frameworks. For example, it serves as a building block in the synthesis of:

  • Thiazolo[5,4-b]quinolines: Generated via condensation with aldehydes and ketones under acidic conditions .

  • Bis-thiazole sulfides: Formed by nucleophilic displacement of bromine with sodium sulfide (Na2_2S), yielding dimeric structures with potential antimicrobial activity .

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